molecular formula C8H9FN3Na4O12P3S B12291359 Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Cat. No.: B12291359
M. Wt: 575.12 g/mol
InChI Key: UVCVKFWKKXBGTF-UHFFFAOYSA-J
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Description

Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, an oxathiolane ring, and multiple phosphate groups. It is known for its potential use in antiviral therapies and other biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves multiple steps. The initial step typically includes the formation of the oxathiolane ring, followed by the introduction of the pyrimidine ring. The final steps involve the addition of phosphate groups under controlled conditions. Common reagents used in these reactions include sodium borohydride, methanol, and various phosphate donors .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets. It is known to inhibit the activity of reverse transcriptase, an enzyme crucial for the replication of certain viruses. This inhibition prevents the synthesis of viral DNA, thereby blocking the replication process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple phosphate groups and the presence of both pyrimidine and oxathiolane rings make it a versatile compound with diverse applications .

Properties

IUPAC Name

tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN3O12P3S.4Na/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;;;;/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCVKFWKKXBGTF-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C(=NC2=O)N)F.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN3Na4O12P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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